![molecular formula C11H6F3NO3 B6337282 5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid CAS No. 1188086-34-1](/img/structure/B6337282.png)
5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid
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Overview
Description
“5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid” is a chemical compound with the molecular formula C11H6F3NO3 . It has a molecular weight of 257.17 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid” is 1S/C11H6F3NO3/c12-11(13,14)7-4-2-1-3-6(7)9-5-8(10(16)17)15-18-9/h1-5H, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 257.17 .
Scientific Research Applications
Antiviral Agents: Broad-Spectrum Activity
A study has shown that derivatives of this compound have been synthesized as broad-spectrum antiviral agents. These derivatives exhibited activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), showcasing the compound’s potential as a base structure for developing antiviral medications .
Enzyme Inhibition: Reverse Transcriptase
Compounds with a trifluoromethyl group, such as this oxazole derivative, have shown improved potency toward reverse transcriptase enzyme inhibition. This is due to the lowering of the pKa of the cyclic carbamate, which enhances hydrogen bonding interactions with the target protein .
Chemical Derivatization: Amino-functionalized Surfaces
This compound can be used for the chemical derivatization of amino-functionalized model surfaces. Such applications are crucial in the field of material sciences, where surface properties need to be modified for specific interactions .
Safety and Hazards
The compound “5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid” has several safety precautions associated with it. It has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with personal protective equipment, and exposure should be avoided .
Mechanism of Action
Target of Action
The compound is likely to interact with a variety of proteins or receptors due to its structural features .
Mode of Action
Compounds with similar structures have been found to interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and electrostatic interactions .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
The trifluoromethyl group is known to improve the metabolic stability of pharmaceutical compounds, which could potentially enhance the bioavailability of this compound .
Result of Action
Based on the wide range of biological activities exhibited by structurally similar compounds, it can be speculated that this compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-6(4-7)9-5-8(10(16)17)15-18-9/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZGFZXDUYXVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid |
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